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Compound of Interest

Compound Name:
2-(Phenylthio)Pyridine-3-Carbonyl

Chloride

CAS No.: 165249-92-3

Cat. No.: B065050

Get Quote

Technical Monograph: 2-(Phenylthio)Pyridine-3-
Carbonyl Chloride
Chemical Identity & Specifications
2-(Phenylthio)pyridine-3-carbonyl chloride is a high-value electrophilic intermediate used

primarily in the synthesis of bioactive pyridine scaffolds.[1] Its structural core—a pyridine ring

substituted at the C2 position with a bulky, lipophilic phenylthio group and at the C3 position

with a reactive acyl chloride—makes it a critical building block for kinase inhibitors and GPCR

ligands where steric and electronic modulation of the "hinge-binding" pyridine nitrogen is

required.[1]
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Parameter Specification

CAS Number 165249-92-3

IUPAC Name 2-(Phenylsulfanyl)pyridine-3-carbonyl chloride

Molecular Formula C₁₂H₈ClNOS

Molecular Weight 249.72 g/mol

SMILES ClC(=O)c1cccnc1Sc2ccccc2

Appearance
Off-white to yellow crystalline solid (hydrolysis

prone)

Solubility
Soluble in DCM, THF, Toluene; Reacts with

water/alcohols

Structural Visualization
The following diagram illustrates the connectivity and functional zoning of the molecule,

highlighting the electrophilic center (acyl chloride) and the lipophilic domain (phenylthio).[1]
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Figure 1: Structural connectivity of 2-(Phenylthio)pyridine-3-carbonyl chloride, delineating

the reactive pharmacophore generation point (Green) from the binding affinity modulator (Red).

[1]

Synthetic Utility & Mechanism
Why This Scaffold?
In medicinal chemistry, the 2-(phenylthio)pyridine moiety serves two distinct purposes:

Electronic Modulation: The sulfur atom acts as an electron donor to the pyridine ring,

modulating the basicity of the ring nitrogen.[1] This is crucial for fine-tuning hydrogen bond
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acceptor capabilities in enzyme active sites.[1]

Steric Occlusion: The phenyl group, linked via sulfur, adopts a twisted conformation relative

to the pyridine plane, providing a hydrophobic "cap" that can occupy deep hydrophobic

pockets in target proteins (e.g., the back-pocket of kinases).

Reactivity Profile
The C3-acyl chloride is highly activated due to the electron-withdrawing nature of the pyridine

ring (an electron-deficient heterocycle).[1] Consequently, this reagent is significantly more

reactive toward nucleophiles (amines, alcohols) than comparable benzoyl chlorides.[1]

Risk: Rapid hydrolysis to the parent acid (CAS 35620-72-5) upon exposure to atmospheric

moisture.[1]

Strategy: It must be generated in situ or stored under strictly anhydrous conditions (Ar/N₂).[1]

Preparation Protocol
Objective: Synthesis of 2-(Phenylthio)pyridine-3-carbonyl chloride (CAS 165249-92-3) from

2-chloronicotinic acid.[1]

Reaction Pathway
The synthesis is a two-step sequence:

SNAr Displacement: Nucleophilic aromatic substitution of chloride by thiophenol.[1]

Deoxychlorination: Conversion of the carboxylic acid to the acid chloride.[1]
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Figure 2: Synthetic route from commercially available 2-chloronicotinic acid.[1][2]

Detailed Methodology
Note: This protocol prioritizes the Oxalyl Chloride method over Thionyl Chloride to prevent

thermal oxidation of the thioether linkage.

Step 1: Synthesis of the Precursor Acid
Charge: To a flame-dried flask under Argon, add 2-chloronicotinic acid (1.0 eq) and

anhydrous DMF (10 V).

Base Addition: Cool to 0°C. Add NaH (60% dispersion, 2.2 eq) portion-wise. Evolution of H₂

gas will occur.[1] Stir for 30 min.

Nucleophile: Add Thiophenol (1.1 eq) dropwise.[1]

Reaction: Heat to 100°C for 4–6 hours. Monitor by LCMS (Expect M+H ≈ 232).[1]

Workup: Cool to RT. Pour into ice water. Acidify to pH 3–4 with 1N HCl. The solid 2-

(phenylthio)nicotinic acid precipitates.[1] Filter, wash with water, and dry in vacuo.[1]

Step 2: Generation of the Acid Chloride (CAS 165249-92-3)[1]
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Suspension: Suspend the dried acid (from Step 1) in anhydrous DCM (dichloromethane) (10

V).

Catalyst: Add a catalytic amount of anhydrous DMF (2–3 drops).

Chlorination: Cool to 0°C. Add Oxalyl Chloride (1.2 eq) dropwise over 20 minutes.

Observation: Vigorous bubbling (CO/CO₂ release) indicates initiation.[1]

Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours. The solution

should become clear.

Isolation: Concentrate in vacuo to remove DCM and excess oxalyl chloride.[1]

Critical: Do not use methanol/water for cleaning glassware until the product is fully

transferred, as it reacts violently.[1]

Yield: The resulting yellow solid/oil is the crude acid chloride, typically used immediately in

the next step without further purification to maintain >95% active electrophile content.[1]

Applications in Drug Discovery
This reagent is predominantly used to synthesize Nicotinamides, a privileged scaffold in

oncology and immunology.[1]

Key Reaction: Amide Coupling
The acid chloride reacts with primary or secondary amines to form stable amide bonds.[1]

Protocol:

Dissolve amine (1.0 eq) and tertiary amine base (DIPEA/TEA, 1.5 eq) in DCM or THF.[1]

Cool to 0°C.

Add solution of 2-(phenylthio)pyridine-3-carbonyl chloride (1.0 eq) in DCM dropwise.

Stir 1h. Quench with NaHCO₃.
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Therapeutic Relevance:

Kinase Inhibition: The pyridine nitrogen often functions as the "hinge binder" (acceptor),

while the amide NH acts as a donor.[1] The phenylthio group occupies the "gatekeeper" or

hydrophobic back-pocket regions.[1]

Twin Drugs: Used to link pyridine pharmacophores with other moieties (e.g., aspirin

derivatives) to create multi-target ligands [1].[1]

Handling, Stability & Safety
Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns and eye

damage), H290 (May be corrosive to metals).[1][3]

Hazard Class Precaution

Moisture Sensitivity

High. Hydrolyzes to HCl and parent acid

immediately upon contact with moist air.[1] Store

under Nitrogen/Argon.[1]

Corrosivity
Wear butyl rubber gloves, face shield, and lab

coat. Handle only in a fume hood.

Incompatibility
Water, Alcohols, Strong Bases, Oxidizing agents

(may oxidize sulfur to sulfoxide/sulfone).

Storage
< 4°C (Refrigerator), tightly sealed, inert

atmosphere.[1]

Self-Validating Quench Protocol: To safely dispose of excess acid chloride:

Dilute with DCM.[1]

Slowly add to a stirred mixture of ice and saturated NaHCO₃.

Verify pH is neutral (7–8) before disposal.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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